molecular formula C17H17N5O4 B10984220 N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10984220
M. Wt: 355.3 g/mol
InChI Key: OXCKYHCYLQYTDT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Coupling of the Benzodioxole and Triazolopyridazine Units: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

    Final Assembly: The butanamide chain is introduced through nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions, affecting its electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂).

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Quinone derivatives of the benzodioxole ring.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in signal transduction pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
  • N-(1,3-benzodioxol-5-yl)-4-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to the presence of the methoxy group on the triazolopyridazine ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H17N5O4/c1-24-17-8-7-15-20-19-14(22(15)21-17)3-2-4-16(23)18-11-5-6-12-13(9-11)26-10-25-12/h5-9H,2-4,10H2,1H3,(H,18,23)

InChI Key

OXCKYHCYLQYTDT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1

Origin of Product

United States

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